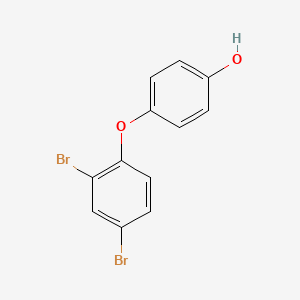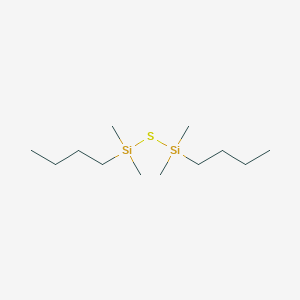
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane is an organosilicon compound with the molecular formula C12H30Si2S This compound is characterized by the presence of silicon and sulfur atoms within its structure, making it a member of the disilathiane family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane typically involves the reaction of organosilicon compounds with sulfur sources. One common method is the reaction of 1,1,3,3-tetramethyldisilathiane with butyl lithium, followed by the addition of butyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent disilathiane.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent disilathiane.
Substitution: Various substituted disilathianes depending on the nucleophile used.
科学的研究の応用
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique silicon-sulfur bond.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products.
作用機序
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane involves its interaction with various molecular targets. The silicon-sulfur bond is reactive and can participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially disrupting their normal function. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane: Similar structure but contains an oxygen atom instead of sulfur.
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane: Contains a nitrogen atom instead of sulfur.
Uniqueness: 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane is unique due to the presence of the silicon-sulfur bond, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity is advantageous.
特性
CAS番号 |
66132-78-3 |
|---|---|
分子式 |
C12H30SSi2 |
分子量 |
262.60 g/mol |
IUPAC名 |
butyl-[butyl(dimethyl)silyl]sulfanyl-dimethylsilane |
InChI |
InChI=1S/C12H30SSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChIキー |
DBXBCZRHAGXWQW-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(C)S[Si](C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



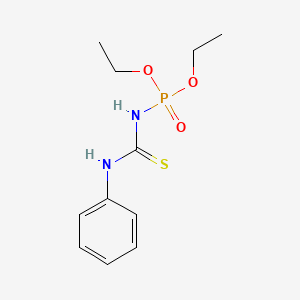
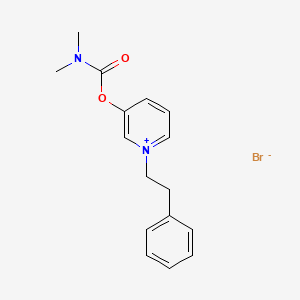
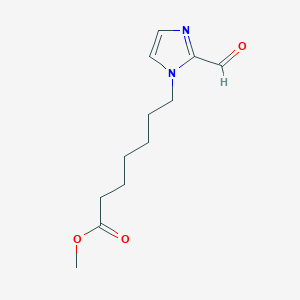
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
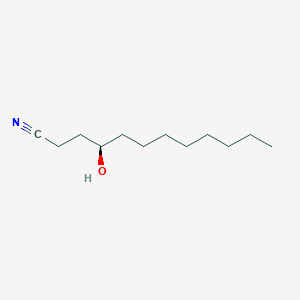
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
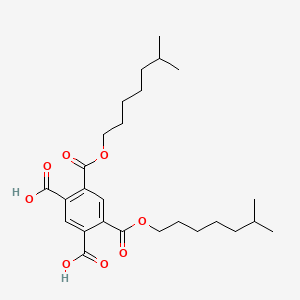

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

